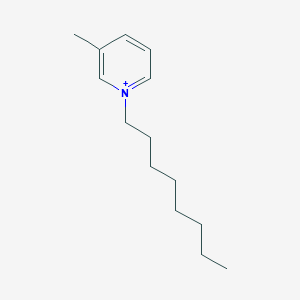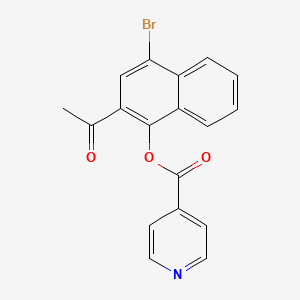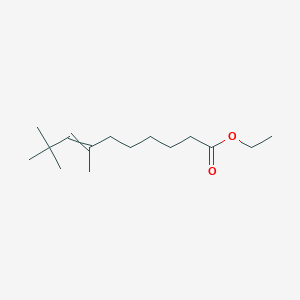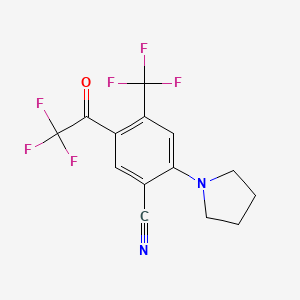![molecular formula C42H36N6O B12527003 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine CAS No. 686780-97-2](/img/structure/B12527003.png)
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound featuring multiple pyridine rings
Vorbereitungsmethoden
The synthesis of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine has diverse applications in scientific research:
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and electron transfer processes. The compound’s structure allows it to form stable complexes with metals, which can then participate in catalytic cycles or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: This compound also features multiple pyridine rings and is used in coordination chemistry.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Known for its applications in materials science and as a ligand in metal complex formation.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid: Utilized in similar research areas, particularly in studying metal-ligand interactions.
The uniqueness of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
686780-97-2 |
|---|---|
Molekularformel |
C42H36N6O |
Molekulargewicht |
640.8 g/mol |
IUPAC-Name |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C42H36N6O/c1-2-3-4-13-22-49-34-24-30(32-26-39(35-14-5-9-18-43-35)47-40(27-32)36-15-6-10-19-44-36)23-31(25-34)33-28-41(37-16-7-11-20-45-37)48-42(29-33)38-17-8-12-21-46-38/h5-12,14-21,23-29H,2-4,13,22H2,1H3 |
InChI-Schlüssel |
QYEWVFJHNTUANU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)


